N-{2-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide
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Overview
Description
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. The pyrazole ring can be synthesized through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The oxadiazole ring can be formed through the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds with similar pyrazole rings, such as 3(5)-substituted pyrazoles.
Oxadiazole derivatives: Compounds containing the oxadiazole ring, which are known for their diverse biological activities.
Pyrazine derivatives: Compounds with pyrazine rings, which are often used in pharmaceuticals and agrochemicals.
Uniqueness
N-[2-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]PYRAZINE-2-CARBOXAMIDE is unique due to its combination of pyrazole, oxadiazole, and pyrazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13BrN8O3 |
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Molecular Weight |
421.21 g/mol |
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C14H13BrN8O3/c15-9-5-20-23(7-9)8-11-21-14(26-22-11)13(25)19-4-3-18-12(24)10-6-16-1-2-17-10/h1-2,5-7H,3-4,8H2,(H,18,24)(H,19,25) |
InChI Key |
RWNAWTITGAUCJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)NCCNC(=O)C2=NC(=NO2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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